Haloperidol Lactate

Aqueous Solubility Parenteral Formulation Salt Formation

Researchers requiring parenteral haloperidol face solubility barriers-the free base (1.4 mg/100 mL) and decanoate ester (oil vehicle) are unsuitable for injection. Haloperidol lactate (CAS 53515-91-6) solves this with aqueous solubility enabling rapid IM (Tmax=20 min) or IV administration. • D2 receptor Ki=1.4 nM; Sigma receptor Ki=2.8 nM-validated reference antagonist • ≥98% purity; short half-life (21 h) enables predictable bridging to decanoate depot • Sterile parenteral-grade formulation; ships with blue ice for stability

Molecular Formula C24H29ClFNO5
Molecular Weight 465.9 g/mol
CAS No. 53515-91-6
Cat. No. B1257113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol Lactate
CAS53515-91-6
Molecular FormulaC24H29ClFNO5
Molecular Weight465.9 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H23ClFNO2.C3H6O3/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;1-2(4)3(5)6/h3-10,26H,1-2,11-15H2;2,4H,1H3,(H,5,6)
InChIKeyBVUSNQJCSYDJJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol Lactate Specifications and Properties


Haloperidol lactate is a butyrophenone-class antipsychotic agent formulated as a lactate salt to enable aqueous solubility suitable for parenteral administration. The lactate salt form improves solubility and bioavailability when administered via injection compared to the free base . Haloperidol lactate injection, USP is supplied as a sterile parenteral formulation containing 5 mg haloperidol (as the lactate) per mL, with pH adjusted to 3.0–3.8 using lactic acid [1]. This short-acting injectable formulation is designed for intramuscular or intravenous use in acute psychiatric settings requiring rapid symptom control [2].

1 Water-soluble lactate salt designed for parenteral research routes
2 Rapid absorption profile may support acute behavioral pharmacology models
3 High D2 receptor binding positions compound as reference antagonist tool

Why Haloperidol Lactate Cannot Be Substituted


The three primary haloperidol formulations—lactate salt (short-acting injectable), decanoate ester (long-acting depot), and free base (oral tablets)—are not interchangeable due to fundamentally different physicochemical properties and pharmacokinetic profiles. Haloperidol decanoate is almost insoluble in water (0.01 mg/mL) and requires a sesame oil vehicle for intramuscular depot administration, achieving peak plasma concentrations only after 4–11 days with a 3-week half-life [1]. In contrast, haloperidol lactate is water-soluble due to its salt form, achieving peak plasma concentration within 20 minutes after intramuscular injection with a mean half-life of 21 hours [2]. The free base form has very low aqueous solubility (1.4 mg/100 mL) and is unsuitable for parenteral administration without salt formation [3]. Generic substitution between these forms without accounting for their distinct release kinetics and clinical indications would result in either therapeutic failure or toxicity.

Formulation

Lactate salt aqueous solubility differs markedly from decanoate oil vehicle, shifting parenteral route compatibility in research models.

Kinetics

Lactate rapid onset and short half-life may not replicate decanoate depot exposure required for chronic behavioral studies.

Base form

Free base very low aqueous solubility limits parenteral research administration without salt formation.

Haloperidol Lactate Comparative Data


Aqueous Solubility vs. Decanoate

Haloperidol lactate demonstrates water solubility sufficient for aqueous injectable formulation, whereas haloperidol decanoate is almost insoluble in water (0.01 mg/mL) and requires a sesame oil vehicle for administration [1]. The lactate salt is formulated at 5 mg/mL in aqueous solution with pH adjusted to 3.0–3.8, while the decanoate ester is supplied at 50 mg/mL in sesame oil [2]. This solubility differential enables haloperidol lactate to be administered via both intramuscular and intravenous routes, whereas haloperidol decanoate is restricted to deep intramuscular injection only .

Aqueous Solubility
Head-to-head
Lactate 5 mg/mL vs. decanoate 0.01 mg/mL (>500-fold difference)
Determines compatible research parenteral routes
Lactate supports IV/IM routes; decanoate limited to IM depot
Aqueous Solubility Parenteral Formulation Salt Formation

Pharmacokinetics: Half-Life and Time to Peak

Haloperidol lactate exhibits a mean elimination half-life of 21 hours (range 13–36 hours) and achieves peak plasma concentration (Tmax) within 20 minutes following intramuscular injection [1]. In contrast, haloperidol decanoate has a half-life of approximately 3 weeks and requires 4–11 days to reach peak plasma concentration due to slow ester hydrolysis and release from the sesame oil depot [2]. Haloperidol free base administered orally demonstrates a half-life of 12–38 hours (mean 24 hours) with Tmax of 3–5 hours and bioavailability of only 60–70% [3].

PK Profile
Head-to-head
t½ 21 h (lactate) vs. 3 wk (decanoate); Tmax 20 min vs. 4–11 d
Rapid onset supports acute behavioral study designs
Lactate requires repeated dosing; decanoate for chronic exposure
Pharmacokinetics Half-Life Tmax Parenteral Administration

Formulation pH and Chemical Stability

Haloperidol lactate injection is formulated with lactic acid to achieve and maintain a pH of 3.0–3.8 at 25°C, which is required for the chemical stability of the lactate salt in aqueous solution [1]. Chemical stability studies using high-performance thin-layer chromatography (HPTLC) demonstrated that haloperidol lactate injection retained >90% of its original concentration over 15 days when stored at 25±2°C and at refrigeration temperature (8±1°C) in original glass ampoules, with or without light exposure [2]. This acidic formulation environment is specific to the lactate salt and would not be applicable to the decanoate ester, which is supplied as an oil-based depot formulation without aqueous pH adjustment [3].

Formulation Stability
Head-to-head
pH 3.0–3.8 aqueous; >90% retained after 15 d at 25±2°C
Aqueous stability data supports parenteral formulation research
Decanoate requires anhydrous oil vehicle
Formulation pH Chemical Stability Injectable Solution

Dopamine D2 Receptor Binding Affinity

Haloperidol (as the parent compound, which is identical in pharmacologic activity to haloperidol lactate once administered) exhibits a D2 receptor binding affinity (Ki) of 1.4 nM, placing it among the most potent D2 antagonists in the butyrophenone class [1]. In comparison, other typical antipsychotics show substantially higher Ki values: thioridazine (16 nM), clozapine (150 nM), and olanzapine (2.1 nM). Haloperidol also demonstrates high affinity for sigma receptors (Ki = 2.8 nM), binding with equal affinity to sigma and D2 receptors [2]. This high D2 receptor potency correlates with robust antipsychotic efficacy but also contributes to the elevated risk of extrapyramidal symptoms compared to lower-potency agents [3].

D2 Binding Affinity
Cross-study
Ki 1.4 nM (haloperidol); thioridazine 16 nM; clozapine 150 nM
Establishes high-affinity D2 receptor antagonist reference
Also binds sigma receptors (Ki 2.8 nM)
D2 Receptor Binding Affinity Ki Antipsychotic Potency

QT Prolongation Risk and Cardiac Safety

Haloperidol lactate carries a boxed warning for QT prolongation and torsades de pointes, with higher risk associated with intravenous administration and higher-than-recommended doses [1]. The FDA has documented at least 28 cases of torsades de pointes and QT prolongation associated with intravenous haloperidol use [2]. This cardiac safety profile differentiates haloperidol from certain atypical antipsychotics such as aripiprazole, which has not been associated with clinically significant QT prolongation in head-to-head LAI comparisons [3]. Haloperidol decanoate was found inferior to aripiprazole, fluphenazine, and paliperidone LAIs for relapse prevention in network meta-analysis, though comparable efficacy was noted with risperidone and flupentixol LAIs [4].

QT Interval Context
Class-level
Reported QT prolongation cases; inferior relapse prevention vs. aripiprazole in meta-analysis
Cardiovascular endpoint monitoring context for preclinical models
ECG/QT screening may be considered in cardiovascular safety studies
QT Prolongation Cardiac Safety Torsades de Pointes Adverse Effects

Haloperidol Lactate Application Scenarios


Acute Psychiatric Agitation

Haloperidol lactate is indicated for the prompt control of acutely agitated schizophrenic patients with moderately severe to very severe symptoms via intramuscular administration [1]. The rapid Tmax of 20 minutes following IM injection enables swift symptom management in emergency psychiatric settings where oral medications cannot be reliably administered [2]. Doses of 2–5 mg may be administered every 4–8 hours, with the option for hourly dosing in severe cases, providing flexible titration based on patient response . This application leverages the aqueous solubility and rapid absorption kinetics uniquely provided by the lactate salt formulation.

Intravenous Use in ICU and Perioperative Care

Although not FDA-approved for intravenous administration, haloperidol lactate is used off-label in intensive care units and perioperative settings for the management of delirium and acute agitation when IV access is available [1]. The aqueous solubility of the lactate salt enables IV infusion, whereas haloperidol decanoate cannot be administered intravenously due to its oil vehicle [2]. ECG monitoring for QT prolongation is mandatory with IV administration due to elevated arrhythmia risk, and doses should not exceed recommended limits .

D2 Receptor Antagonism Reference Standard

Haloperidol lactate serves as a reference standard D2 receptor antagonist in preclinical and translational neuroscience research due to its well-characterized binding affinity (Ki = 1.4 nM for D2 receptors) and established pharmacological profile [1]. Its dual affinity for sigma receptors (Ki = 2.8 nM) also makes it valuable for investigating sigma receptor-mediated effects [2]. The aqueous solubility of the lactate salt facilitates in vitro and in vivo experimental applications requiring parenteral administration in animal models.

Bridging Therapy for LAI Initiation

When initiating long-acting injectable haloperidol decanoate therapy, haloperidol lactate may be used as supplementation during the 4–11 day period required for decanoate to achieve therapeutic plasma concentrations [1]. This bridging strategy ensures continuous antipsychotic coverage during the depot formulation's absorption lag phase. The short half-life (21 hours) of the lactate formulation provides predictable pharmacokinetics for temporary coverage without accumulating to toxic levels when decanoate effects emerge [2].

Application
Selection Property
Validation Focus
Acute behavioral pharmacology studies
Water-soluble salt with rapid onset profile
Onset-of-action in rodent agitation models
Parenteral pharmacokinetic studies
IV-compatible aqueous formulation
Plasma concentration–time profiling
D2 receptor occupancy reference
High D2 binding affinity
Receptor occupancy vs. behavioral endpoint correlation
Depot formulation comparator studies
Short half-life for bridging protocols
Exposure overlap with long-acting depots

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